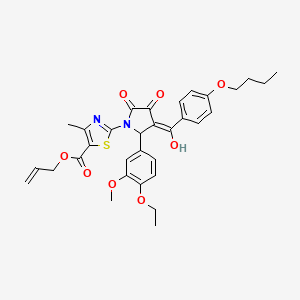

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

CAS No.: 609796-56-7

Cat. No.: VC17256087

Molecular Formula: C32H34N2O8S

Molecular Weight: 606.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 609796-56-7 |

|---|---|

| Molecular Formula | C32H34N2O8S |

| Molecular Weight | 606.7 g/mol |

| IUPAC Name | prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C32H34N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(40-8-3)24(18-21)39-5)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)42-16-7-2/h7,10-15,18,26,35H,2,6,8-9,16-17H2,1,3-5H3/b27-25+ |

| Standard InChI Key | PBLZWLMBJQZVDA-IMVLJIQESA-N |

| Isomeric SMILES | CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC)OC)/O |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC)OC)O |

Introduction

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that combines several functional groups, including a thiazole ring, a pyrrole moiety, and various aromatic substituents. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the diverse functional groups present in its structure.

Synthesis

The synthesis of such complex compounds typically involves multi-step reactions. While specific details for this compound are not available, similar compounds often require the condensation of appropriate aldehydes with amino compounds in the presence of a catalyst under controlled conditions. Solvents like ethanol are commonly used at elevated temperatures to facilitate reactions.

Biological Activities

Compounds with similar structures have shown potential in medicinal chemistry due to their diverse biological activities. These include antimicrobial and anticancer properties, often resulting from interactions with enzymes or receptors. The mechanism of action may involve disrupting nucleic acid synthesis or interfering with metabolic pathways.

Characterization Techniques

Characterization of complex organic compounds typically involves techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods help confirm the structure and purity of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume